Spiro[1,2,4,5-tetrazinane-6,2'-adamantane]-3-thione
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Overview
Description
Spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione is a unique spirocyclic compound that combines the structural features of tetrazine and adamantane. This compound is of interest due to its potential applications in various fields, including materials science, medicinal chemistry, and industrial chemistry. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione typically involves multicomponent reactions and cyclization processes. One common method is the microwave-assisted multicomponent synthesis, which accelerates reaction rates and improves yields. This method involves the condensation of appropriate precursors under microwave irradiation, leading to the formation of the spirocyclic framework .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts are commonly used to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Mechanism of Action
The mechanism of action of spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione include other spirocyclic compounds such as spirooxindoles, spiropyrans, and spiroindanes .
Uniqueness
What sets spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione apart is its combination of the tetrazine and adamantane moieties, which imparts unique chemical and physical properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications .
Conclusion
Spiro[1,2,4,5-tetrazinane-6,2’-adamantane]-3-thione is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable target for research and development, promising exciting advancements in various fields.
Properties
IUPAC Name |
spiro[1,2,4,5-tetrazinane-6,2'-adamantane]-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c16-10-12-14-11(15-13-10)8-2-6-1-7(4-8)5-9(11)3-6/h6-9,14-15H,1-5H2,(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGXCSKERKGFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34NNC(=S)NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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